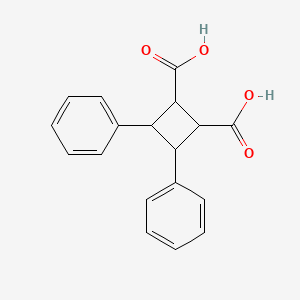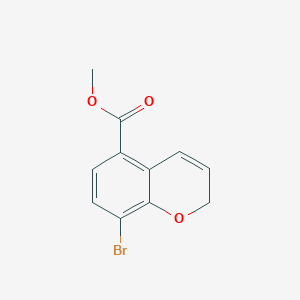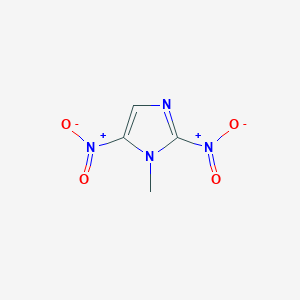
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is an organic compound with the molecular formula C18H16O4. It is characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be synthesized through a [2+2] photocycloaddition reaction of β-trans-cinnamic acid. This reaction involves the use of ultraviolet light to induce the cycloaddition, forming the cyclobutane ring. The reaction conditions typically include a solvent such as benzene or toluene and a photosensitizer to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,2-diphenylcyclobutane-3,4-dicarboxylic acid exerts its effects involves its ability to undergo various chemical transformations. The cyclobutane ring can be cleaved under thermal or photochemical conditions, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is exploited in the synthesis of polymers and other materials . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: This compound has a similar structure but with different positions of the carboxylic acid groups, leading to different reactivity and applications.
Cyclobutane-1,2-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical properties and uses.
The uniqueness of 1,2-diphenylcyclobutane-3,4-dicarboxylic acid lies in its combination of phenyl and carboxylic acid groups on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
4482-52-4 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
InChI Key |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)




![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)

![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)


![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
